molecular formula C20H25NO B14932235 2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide

2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide

Cat. No.: B14932235
M. Wt: 295.4 g/mol
InChI Key: MQPGNHOUIMXJOI-UHFFFAOYSA-N
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Description

2-phenyl-N-(tricyclo[3311~3,7~]dec-1-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique tricyclic structure

Chemical Reactions Analysis

2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide can be compared with other tricyclic compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H25NO/c22-19(18-9-17(18)16-4-2-1-3-5-16)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,13-15,17-18H,6-12H2,(H,21,22)

InChI Key

MQPGNHOUIMXJOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC4C5=CC=CC=C5

Origin of Product

United States

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